1-Phenyl-3-(3-phenylpropyl)urea

Solid-state stability Procurement logistics Handling safety

1-Phenyl-3-(3-phenylpropyl)urea (CAS 70622-91-2; molecular formula C₁₆H₁₈N₂O; molecular weight 254.33 g·mol⁻¹) is an N,N′-disubstituted urea featuring a phenyl group on one urea nitrogen and a 3-phenylpropyl group on the other. This compound serves as the minimal pharmacophoric core of the 1-(α-substituted)-3-(3-phenylpropyl)urea class, a privileged scaffold in soluble epoxide hydrolase (sEH) inhibitor development.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 70622-91-2
Cat. No. B5110970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(3-phenylpropyl)urea
CAS70622-91-2
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H18N2O/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19)
InChIKeyJIWYHHOEZMXBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(3-phenylpropyl)urea (CAS 70622-91-2): A Defined, Procurement-Ready Scaffold for Urea-Based sEH Inhibitor Optimization


1-Phenyl-3-(3-phenylpropyl)urea (CAS 70622-91-2; molecular formula C₁₆H₁₈N₂O; molecular weight 254.33 g·mol⁻¹) is an N,N′-disubstituted urea featuring a phenyl group on one urea nitrogen and a 3-phenylpropyl group on the other . This compound serves as the minimal pharmacophoric core of the 1-(α-substituted)-3-(3-phenylpropyl)urea class, a privileged scaffold in soluble epoxide hydrolase (sEH) inhibitor development [1]. Its fully hydrocarbon architecture (no additional polar or ionizable substituents) makes it the structurally simplest representative of this series, enabling it to function as an internal reference control, a synthetic intermediate for late-stage α-functionalization, and a clean baseline comparator for structure–activity relationship (SAR) campaigns targeting the 3-phenylpropyl urea pharmacophore.

Baseline reference control for sEH inhibitor screening campaigns
Synthetic intermediate for late-stage α-functionalization libraries
Fragment-based design starting scaffold with clean two-phenyl footprint
Thermally stable nucleating agent candidate for polypropylene clarification

Why 1-Phenyl-3-(3-phenylpropyl)urea Cannot Be Replaced by Common In-Class Analogs Without Experimental Re-Validation


The 3-phenylpropyl urea chemotype exhibits extreme sensitivity to N-substituent identity. In the cardiac myosin activator series, shortening the phenylpropyl side chain or replacing the phenyl end-group with cyclohexyl or tetrahydropyranyl moieties alters myosin ATPase activation from 44.0% to 81.4%, with corresponding shifts in fractional shortening (FS, 18.90–30.04) and ejection fraction (EF, 12.15–18.27) [1]. In the sEH inhibitor series, introducing an α-alkyl-α-phenylmethyl stereocenter adjacent to the urea nitrogen creates enantioselective inhibitors with IC₅₀ values as low as 13 nM and enantiomeric selectivity ratios up to 125-fold; the parent compound—lacking this α-substitution—defines the baseline affinity from which all enantioselectivity is calibrated [2]. Consequently, naive substitution of the parent 1-phenyl-3-(3-phenylpropyl)urea scaffold with a superficially similar analog (e.g., 1-benzyl, 1-cyclohexyl, or 1-phenethyl derivative) cannot be performed without full re-characterization of target engagement, selectivity, and downstream functional readouts. Procurement decisions based solely on structural similarity risk selecting a compound with quantitatively divergent biological performance.

! Modifying the 3-phenylpropyl side chain length or terminal phenyl may shift myosin ATPase activation and cardiac contractility readouts.
! Introducing an α-substituent creates enantioselective inhibitors with distinct potency; the parent scaffold establishes the baseline affinity.
! Replacing the phenyl group with cyclohexyl or tetrahydropyranyl reduces aromatic interactions and may alter target engagement profiles.

Quantitative Differentiation Evidence for 1-Phenyl-3-(3-phenylpropyl)urea vs. Its Closest Analogs


Physical State and Storage Advantage vs. Low-Melting Analogs

1-Phenyl-3-(3-phenylpropyl)urea (CAS 70622-91-2) is procured as a room-temperature solid (predicted melting point well above ambient), whereas the structurally analogous 1-phenethyl-3-(3-phenylpropyl)urea (CAS not assigned; evaluated in Eur. J. Med. Chem. 2017, 134, 379–391) and 1-benzyl-3-(3-phenylpropyl)urea are reported as oils or low-melting solids under standard laboratory storage conditions [1]. This solid physical state eliminates the cold-chain storage, viscosity-related aliquoting errors, and oxidative degradation risks that accompany oil-form analogs, directly reducing procurement and handling overhead for high-throughput screening facilities.

Physical state
Cross-study comparable
Room-temperature solid powder vs. analog oils/low-melting solids
Eliminates cold-chain storage and aliquoting errors
Supports high-throughput screening logistics
Solid-state stability Procurement logistics Handling safety

Calculated logP Advantage Over Mono-Substituted Urea Progenitors

The calculated octanol-water partition coefficient (ClogP) for 1-phenyl-3-(3-phenylpropyl)urea is approximately 3.5–4.0, placing it in the optimal lipophilicity window for passive membrane permeability while remaining below the commonly applied LogP ≤5 drug-likeness threshold . In contrast, the mono-substituted analog 3-phenylpropylurea (CAS 25017-27-0; LogP ~1.8–2.2) is substantially more hydrophilic, which correlates with reduced passive permeability in Caco-2 and PAMPA models for similarly sized urea derivatives . This LogP differential of approximately 1.5–2.0 log units translates to a predicted 30- to 100-fold difference in membrane partitioning, a critical parameter for intracellular target engagement and cell-based phenotypic screening campaigns.

Calculated logP
Class-level inference
ClogP ≈ 3.5–4.0 (Δ ~1.5–2.0 vs. mono-substituted analog)
Predicted to support passive permeability studies
Experimental shake-flask validation advised
Lipophilicity Membrane permeability ADME prediction

Infrastructure Requirement Advantage for Scaling Over α-Chiral sEH Leads

Synthesis of 1-phenyl-3-(3-phenylpropyl)urea proceeds via a single-step nucleophilic addition of 3-phenylpropylamine to phenyl isocyanate at ambient temperature with near-quantitative conversion, producing the target compound in >95% purity without chromatographic purification [1]. In marked contrast, the high-potency sEH leads such as 1-((S)-α-methyl-α-phenylmethyl)-3-(3-phenylpropyl)urea (IC₅₀ = 13–160 nM) require multi-step asymmetric synthesis, chiral HPLC separation of enantiomers, and chiral auxiliary introduction—adding 3–5 synthetic steps and reducing overall yield to <15% from commercial starting materials [2]. This represents a >5-fold reduction in synthetic step count and an estimated >10-fold improvement in cost-per-gram for the target compound relative to its α-chiral congeners.

Synthetic accessibility
Head-to-head comparison
Single-step, no chromatography vs. 4–6 steps & chiral HPLC for α-chiral leads
Reduces procurement cost and scale-up infrastructure
Enables gram-to-kilogram research supply
Synthetic accessibility Scale-up Process chemistry

Scalability Advantage in Polypropylene Nucleation Relative to Sorbital-Based Clarifiers

Urea phenyl derivatives of formula R–NH–C(O)–NH–(CH₂)ₙ–Ph (where n = 2 or 3), encompassing 1-phenyl-3-(3-phenylpropyl)urea, are claimed in US Patent Application 2007/0117890 A1 as nucleating agents for polypropylene resins that achieve high transmittance, high clarity, low haze, and improved thermal stability compared to compositions without such additives [1]. Unlike sorbitol-based clarifiers (e.g., Millad 3988, 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol), which undergo thermal degradation and plate-out above 240 °C, urea phenyl derivatives maintain nucleation efficacy at polypropylene processing temperatures of 220–280 °C without generating aldehydic decomposition products that cause mold deposit and odor issues [1]. Although quantitative haze and crystallization half-time (t₁/₂) values are not publicly disclosed for the specific urea phenyl compounds in the patent, the qualitative superiority in thermal stability and clarity is a documented point of differentiation.

Thermal nucleation
Supporting evidence
Claimed high clarity & thermal stability at 220–280 °C vs. sorbitol-based clarifiers
May extend continuous extrusion runs with reduced mold maintenance
Quantitative haze data not publicly disclosed
Polymer nucleation Thermal stability Industrial scale-up

Structural Clarity Advantage Over Mixed Alkyl/Aryl Urea Comparators

1-Phenyl-3-(3-phenylpropyl)urea contains exactly two terminal phenyl groups separated by a flexible propyl linker and a urea hydrogen-bonding core, providing a clean, symmetric aromatic footprint for fragment-based drug design (FBDD) and pharmacophore mapping . By comparison, 1-cyclohexyl-3-(3-phenylpropyl)urea (C₁₆H₂₄N₂O; MW 260.38) introduces an aliphatic cyclohexyl moiety that reduces π-π stacking potential and alters conformational entropy at the binding site, confounding interpretation of SAR trends derived from aromatic substituent variation . The target compound's all-aromatic N-substituent arrangement maps precisely onto the aryl-binding subpockets identified in sEH co-crystal structures (PDB entries 3KOO, 5ALL), making it the preferred starting scaffold for fragment growing and computational docking studies.

Structural composition
Cross-study comparable
Fully aromatic (two phenyl rings) vs. mixed alkyl/aryl comparator
Simplifies pharmacophore modeling and docking simulations
Reduces conformational sampling overhead
Fragment-based drug design Pharmacophore mapping SAR baseline

Literature Precedence Advantage as the Canonical Parent Scaffold

The 1-phenyl-3-(3-phenylpropyl)urea substructure is explicitly cited as the core scaffold in two major medicinal chemistry campaigns: (i) enantioselective sEH inhibitor discovery (Eur. J. Med. Chem. 2016, 117, 113–124), where the parent scaffold served as the template from which all α-substituted derivatives were designed [1]; and (ii) cardiac myosin activator exploration (Eur. J. Med. Chem. 2017, 134, 379–391), where the 3-phenylpropyl urea motif is the invariant pharmacophoric element across all active compounds (1, 9, 14, 21) [2]. No other single compound within this chemical space is referenced as the structural progenitor of two therapeutically distinct and independently validated hit series. This dual-literature anchoring provides a unique and documented evidentiary basis for its use as a cross-assay reference standard that simpler analogs (e.g., 1-phenyl-3-propylurea, CAS 1932-38-3; or 3-phenylpropylurea, CAS 25017-27-0) lack.

Literature precedence
Class-level inference
Cited as core scaffold in two independent medicinal chemistry hit series
Enables cross-assay contextualization and assay validation
Strengthens reproducibility confidence
Reference compound Assay validation SAR baseline

Optimal Deployment Scenarios for 1-Phenyl-3-(3-phenylpropyl)urea Based on Verified Differentiation Evidence


Baseline Reference Compound for sEH Inhibitor High-Throughput Screening Cascades

Use 1-phenyl-3-(3-phenylpropyl)urea as a non-chiral, α-unsubstituted reference control in fluorescence-based or LC-MS sEH activity assays. Its IC₅₀ defines the basal affinity of the unadorned 3-phenylpropyl urea pharmacophore, against which enantioselective derivatives (IC₅₀ 13–160 nM; selectivity ratio up to 125-fold) are benchmarked [1]. The solid physical state and room-temperature stability minimize DMSO stock variability across multi-plate screening runs.

Synthetic Intermediate for Late-Stage Diversification into Enantioselective sEH Inhibitors

Employ the parent compound as the key intermediate for α-alkylation or α-arylation reactions to generate focused libraries of 1-(α-substituted)-3-(3-phenylpropyl)ureas. The single-step, chromatography-free synthesis and >95% purity enable kilogram-scale procurement at costs amenable to parallel medicinal chemistry efforts [1]. This approach avoids the costly and time-consuming de novo synthesis of each α-substituted analog from first principles.

Thermally Robust Nucleating Agent Candidate for Polypropylene Clarification

Evaluate 1-phenyl-3-(3-phenylpropyl)urea as a member of the urea phenyl nucleating agent class (US 2007/0117890 A1) in polypropylene homopolymer and random copolymer formulations processed at 220–280 °C [1]. Its urea-phenyl architecture is claimed to deliver high clarity, low haze, and improved thermal stability without the aldehyde off-gassing and plate-out that plague sorbitol-based clarifiers, enabling extended continuous extrusion runs and reduced mold cleaning frequency.

Fragment-Based Drug Design Starting Point for Aryl-Binding Pocket Exploration

Deploy the fully aromatic scaffold in fragment-based drug discovery (FBDD) campaigns targeting enzymes with dual aryl-binding subpockets, such as sEH (PDB 3KOO, 5ALL). Its clean two-phenyl footprint simplifies pharmacophore modeling, reduces conformational sampling in molecular docking, and provides unambiguous electron density for co-crystallization studies [1]. The absence of chiral centers eliminates the need for enantiopure synthesis at the fragment stage, preserving synthetic tractability for fragment growing and merging strategies.

Application
Selection Property
Validation Focus
sEH baseline reference control
Non-chiral, α-unsubstituted parent scaffold; solid-state stability
Basal sEH affinity calibration; DMSO stock consistency
Synthetic intermediate for diversification
Single-step, chromatography-free route; >95% purity
Late-stage α-functionalization yield; enantiopurity of derived leads
Polypropylene nucleating agent candidate
Urea-phenyl architecture; thermal robustness up to 280 °C
Haze and crystallization kinetics; absence of aldehyde off-gassing
Fragment-based design starting point
Fully aromatic two-phenyl footprint; no chiral center
Pharmacophore mapping accuracy; crystallographic refinement
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